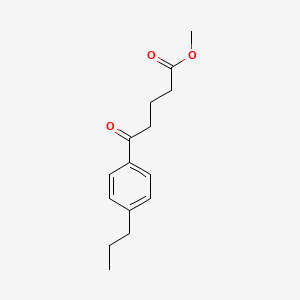

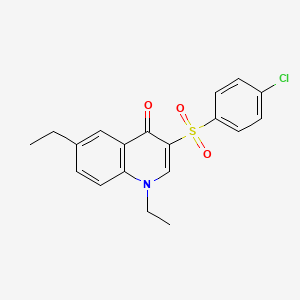

![molecular formula C21H25N5O3 B2933691 8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878411-13-3](/img/structure/B2933691.png)

8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a purine derivative, which means it’s likely to be involved in biological processes, as purines are key components of DNA and RNA. The methoxyethyl and phenethyl groups attached to it could potentially alter its properties and interactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the methoxyethyl and phenethyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), with methoxyethyl, phenethyl, and methyl groups attached. These groups could potentially affect the compound’s reactivity and interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of chemicals that have been explored for their potential biological activities. Research on similar compounds, such as derivatives of 7,8-polymethylenehypoxanthines, has shown that these can serve as precursors for substances with antiviral and antihypertensive activities. For instance, derivatives obtained through the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles have been studied for their biological effects (Nilov et al., 1995).

Antidepressant and Anxiolytic Potential

There has been considerable interest in the potential antidepressant and anxiolytic applications of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. Studies have synthesized and evaluated a series of these compounds for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies have highlighted certain derivatives as potential antidepressants and anxiolytics. For example, specific 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives have shown promise in this regard, exhibiting potent ligand activities for serotonin receptors and weak inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).

Antimycobacterial Activity

Research into imidazole derivatives, which share a core structure with the compound , has revealed their potential in mimicking the structure of potent antimycobacterial agents. This has led to the design and synthesis of compounds with varied "spacers" between the imidazole and aryl groups, some of which have shown antimycobacterial activity in vitro. This line of research holds promise for the development of new antimycobacterial drugs (Miranda & Gundersen, 2009).

Wirkmechanismus

Target of action

Purine derivatives often interact with various enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), thymidylate synthase, and others .

Mode of action

These compounds can inhibit the activity of these enzymes, leading to disruption of DNA synthesis and cell division .

Biochemical pathways

The affected pathways would primarily be those involved in nucleotide metabolism and DNA synthesis .

Result of action

The inhibition of nucleotide metabolism enzymes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)12-13-29-4)23(3)21(28)25(19(17)27)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZOJEIVTCWRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 3163105 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)

![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)

![ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2933614.png)

![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)

![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)

![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)

![3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2933626.png)

![2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2933630.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-propyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2933631.png)